molecular formula C14H20ClN3O4 B13770429 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride CAS No. 57462-86-9

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride

Cat. No.: B13770429
CAS No.: 57462-86-9
M. Wt: 329.78 g/mol
InChI Key: IOKHTIHZBIJKOX-UHFFFAOYSA-N
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Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions, where a dimethylamino propyl halide reacts with the benzoxazine intermediate.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the nitro group and dimethylamino propyl group can influence its binding affinity and specificity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzoxazine-3-one: Lacks the dimethylamino propyl and nitro groups, resulting in different chemical and biological properties.

    2-Methyl-3,1-benzoxazin-4-one: Similar structure but lacks the dimethylamino propyl group.

    6-Nitro-2,3-dihydro-1,4-benzoxazine-3-one: Similar structure but lacks the dimethylamino propyl group.

Uniqueness

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is unique due to the presence of the dimethylamino propyl group, methyl group, and nitro group, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-(dimethylamino)propyl)-2-methyl-6-nitro-, hydrochloride is a derivative of benzoxazine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

The molecular formula for this compound is C12H16N2O4C_{12}H_{16}N_{2}O_{4} with a molecular weight of 252.27 g/mol. It appears as a white to off-white crystalline solid with a melting point ranging from 123°C to 127°C .

Anticancer Activity

Research indicates that benzoxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that a related nitrobenzoxazin-4-one compound altered cell cycle distribution in P388 cells and exhibited cytotoxicity with an ID50 of approximately 9.9 µM . The structure-activity relationship (SAR) suggests that modifications in the benzoxazine skeleton can enhance anticancer efficacy.

Antibacterial and Antifungal Properties

Benzoxazine derivatives have shown promising antibacterial and antifungal activities. A review highlighted that these compounds possess broad-spectrum activity against pathogens, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with critical metabolic pathways.

Anti-inflammatory Effects

In addition to their antimicrobial properties, certain benzoxazine derivatives have been reported to exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response . This activity suggests their potential use in treating inflammatory diseases.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various benzoxazinones on human cancer cell lines. The results indicated that modifications to the nitro group significantly influenced the compounds' ability to induce apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of different benzoxazine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity (ID50 = 9.9 µM)
AntibacterialMIC = 5 µg/mL
Anti-inflammatoryInhibition of COX

Properties

CAS No.

57462-86-9

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

dimethyl-[1-(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C14H19N3O4.ClH/c1-9(15(3)4)8-16-12-7-11(17(19)20)5-6-13(12)21-10(2)14(16)18;/h5-7,9-10H,8H2,1-4H3;1H

InChI Key

IOKHTIHZBIJKOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(C)[NH+](C)C.[Cl-]

Origin of Product

United States

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